Benzyl-(2,6-dichloro-pyridin-4-yl)-amine Benzyl-(2,6-dichloro-pyridin-4-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503496
InChI: InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
SMILES:
Molecular Formula: C12H10Cl2N2
Molecular Weight: 253.12 g/mol

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine

CAS No.:

Cat. No.: VC16503496

Molecular Formula: C12H10Cl2N2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine -

Specification

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
IUPAC Name N-benzyl-2,6-dichloropyridin-4-amine
Standard InChI InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Standard InChI Key DUTQVASSZKFZPQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a benzylamine group at the 4-position. The planar pyridine ring contributes to aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the para position. The benzyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from predictive models :

PropertyValue
Molecular FormulaC12H10Cl2N2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2
Molar Mass253.13 g/mol
Density1.355±0.06g/cm31.355 \pm 0.06 \, \text{g/cm}^3
Boiling Point408.8 \pm 40.0 \, ^\circ\text{C}
pKa0.12±0.10-0.12 \pm 0.10

The low pKa indicates weak basicity, consistent with the electron-withdrawing effects of the chlorine atoms reducing amine proton affinity. The high boiling point aligns with strong dipole-dipole interactions and possible hydrogen bonding via the amine group .

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no explicit synthesis for Benzyl-(2,6-dichloro-pyridin-4-yl)-amine is documented, two plausible pathways can be inferred from analogous reactions:

Challenges and Optimization

Physicochemical and Stability Profile

Solubility and Partitioning

The compound’s solubility is likely limited in water due to its aromatic and nonpolar benzyl group. Predicted logP (octanol-water partition coefficient) values estimated at 2.8\sim 2.8 suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

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